Lipophilicity and Boiling Point Differences
2-[(2,4-Dimethylphenyl)amino]nicotinic acid exhibits a significantly lower calculated logP (2.49) compared to Clonixin (3.38), indicating a >0.8 log unit difference in lipophilicity, which directly impacts chromatographic retention and solubility. Its predicted boiling point (407.9°C) is also higher than that of the unsubstituted analog 2-(phenylamino)nicotinic acid (391.4°C) [1][2]. These differences underscore its distinct chromatographic behavior and physical handling requirements relative to its parent drug and simpler analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.49 |
| Comparator Or Baseline | Clonixin: 3.38; 2-(Phenylamino)nicotinic acid: N/A |
| Quantified Difference | ΔLogP = -0.89 (vs. Clonixin) |
| Conditions | Calculated property (ChemAxon / DrugBank resource) |
Why This Matters
This logP difference confirms that this impurity will not co-elute with Clonixin in reverse-phase HPLC and will have distinct solubility, making it a suitable and necessary reference standard for specific impurity monitoring rather than a surrogate for the parent drug.
- [1] Bio2RDF. (n.d.). logP: 2.49 from ChemAxon [drugbank_resource:calculated-properties-DB03025-4]. Retrieved from https://bio2rdf.org/logp_resource:DB03025-4 View Source
- [2] PrenDB. (n.d.). Molecular properties for a compound (LogP 3.38). Retrieved from https://prendb.pharmazie.uni-marburg.de/ View Source
